molecular formula C8H12N2O3 B14878154 1-(2-methoxyethyl)-3-methylpyrimidine-2,4(1H,3H)-dione

1-(2-methoxyethyl)-3-methylpyrimidine-2,4(1H,3H)-dione

Cat. No.: B14878154
M. Wt: 184.19 g/mol
InChI Key: RNCUYFSVDDBVSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-methoxyethyl)-3-methylpyrimidine-2,4(1H,3H)-dione is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-methoxyethyl)-3-methylpyrimidine-2,4(1H,3H)-dione typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methoxyethylamine with ethyl acetoacetate in the presence of a base, followed by cyclization and subsequent methylation to yield the desired product. The reaction conditions often include refluxing in an organic solvent such as ethanol or methanol, with the addition of a catalytic amount of acid or base to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial to ensure consistent product quality and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1-(2-methoxyethyl)-3-methylpyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield dihydropyrimidine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at specific positions on the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions (e.g., acidic or basic media).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce dihydropyrimidines. Substitution reactions can result in a variety of functionalized pyrimidine derivatives.

Scientific Research Applications

1-(2-methoxyethyl)-3-methylpyrimidine-2,4(1H,3H)-dione has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-methoxyethyl)-3-methylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, thereby exhibiting antimicrobial or antiviral effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-hydroxyethyl)-3-methylpyrimidine-2,4(1H,3H)-dione
  • 1-(2-ethoxyethyl)-3-methylpyrimidine-2,4(1H,3H)-dione
  • 1-(2-methoxyethyl)-3-ethylpyrimidine-2,4(1H,3H)-dione

Uniqueness

1-(2-methoxyethyl)-3-methylpyrimidine-2,4(1H,3H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxyethyl group at position 1 and the methyl group at position 3 of the pyrimidine ring can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H12N2O3

Molecular Weight

184.19 g/mol

IUPAC Name

1-(2-methoxyethyl)-3-methylpyrimidine-2,4-dione

InChI

InChI=1S/C8H12N2O3/c1-9-7(11)3-4-10(8(9)12)5-6-13-2/h3-4H,5-6H2,1-2H3

InChI Key

RNCUYFSVDDBVSV-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C=CN(C1=O)CCOC

Origin of Product

United States

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